molecular formula C21H29N5O2 B11188342 7,8-dimethyl-1-(4-methylphenyl)-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7,8-dimethyl-1-(4-methylphenyl)-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11188342
M. Wt: 383.5 g/mol
InChI Key: LWFZZBFGXBSPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethyl-1-(4-methylphenyl)-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a fused heterocyclic compound featuring a pyrimido[1,2-a][1,3,5]triazin-6-one core. Key structural attributes include:

  • Substituents: A 4-methylphenyl group at position 1, a 2-morpholinoethyl chain at position 3, and methyl groups at positions 7 and 6.
  • Physicochemical Properties: The morpholinoethyl group enhances solubility in polar solvents, while the methylphenyl group contributes to lipophilicity. Molecular weight is estimated at ~430 g/mol (hypothetical calculation).
  • Characterization: Structural elucidation likely employs X-ray crystallography (using SHELX programs for refinement ) and spectroscopic methods (¹H/¹³C NMR, IR, MS) as demonstrated for related heterocycles .

Properties

Molecular Formula

C21H29N5O2

Molecular Weight

383.5 g/mol

IUPAC Name

7,8-dimethyl-1-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H29N5O2/c1-16-4-6-19(7-5-16)25-14-24(9-8-23-10-12-28-13-11-23)15-26-20(27)17(2)18(3)22-21(25)26/h4-7H,8-15H2,1-3H3

InChI Key

LWFZZBFGXBSPGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-1-(4-methylphenyl)-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[1,2-a][1,3,5]triazin-6-one structure, followed by the introduction of the dimethyl, methylphenyl, and morpholinoethyl groups through various substitution and addition reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-1-(4-methylphenyl)-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

The compound 7,8-dimethyl-1-(4-methylphenyl)-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one , identified by its CAS number 1144446-02-5 , is a novel heterocyclic compound that has garnered interest for its potential applications in various scientific fields. This article explores its applications in medicinal chemistry, particularly as a potential therapeutic agent, and provides a comprehensive overview of relevant research findings.

Basic Information

  • Molecular Formula : C21_{21}H29_{29}N5_5O2_2
  • Molecular Weight : 383.5 g/mol
  • Structure : The compound features a complex structure that includes a pyrimidine and triazine moiety, which are significant in medicinal chemistry for their biological activities.

Antitumor Activity

Research has indicated that compounds similar to This compound exhibit promising antitumor properties. A study published in Nature highlighted the synthesis of various triazine derivatives that showed significant cytotoxic activity against cancer cell lines. These derivatives were synthesized through reactions involving pyrimidines and other heterocycles, suggesting a potential pathway for developing antitumor agents based on this compound's structure .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. The presence of the morpholinoethyl group may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Preliminary studies have shown that related compounds can inhibit neuronal apoptosis and promote cell survival under stress conditions .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on similar compounds has demonstrated effectiveness against various bacterial strains. For instance, derivatives with triazole and pyrimidine rings have been shown to possess significant activity against Mycobacterium tuberculosis . This highlights the potential for This compound to be developed into an antimicrobial agent.

Synthesis and Characterization

A detailed synthesis protocol for related compounds was documented in a study where various triazine derivatives were prepared through cyclization reactions involving substituted phenyl groups. The characterization was performed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the successful formation of the desired products with high yields .

Pharmacological Evaluation

In pharmacological studies, compounds derived from similar structures were evaluated for their efficacy in vitro and in vivo. For example, one study assessed the anti-inflammatory effects of pyrimidine derivatives in animal models of inflammation and found significant reductions in inflammatory markers . Such findings underscore the therapeutic potential of compounds like This compound .

Mechanism of Action

The mechanism of action of 7,8-dimethyl-1-(4-methylphenyl)-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Analysis

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Assay Method
Target Compound Pyrimido[1,2-a][1,3,5]triazinone 4-Methylphenyl, 2-morpholinoethyl, methyl ~430 Hypothetical cytotoxicity screening
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano ~550 Not reported

Key Observations :

  • The 2-morpholinoethyl group (target) vs. phenethyl (): Morpholino improves water solubility and may reduce metabolic degradation compared to the hydrophobic phenethyl chain.
  • 4-Methylphenyl (target) vs. 4-nitrophenyl (): Nitro groups often enhance electron-withdrawing effects but may increase toxicity, whereas methyl groups improve bioavailability.

Research Implications and Limitations

  • Structural Advantages: The target’s morpholinoethyl and methyl groups balance solubility and membrane permeability, critical for drug-likeness.
  • Knowledge Gaps: Direct biological data for the target compound are lacking; comparisons rely on structural extrapolation. Further studies using MTT assays or kinase profiling are warranted.

Biological Activity

The compound 7,8-dimethyl-1-(4-methylphenyl)-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS Number: 1144446-02-5) is a complex organic molecule with potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C21_{21}H29_{29}N5_5O2_2
  • Molecular Weight : 383.5 g/mol

Research indicates that compounds similar to this pyrimidine derivative often exhibit biological activities through various mechanisms. The structure suggests potential interactions with multiple biological targets, including enzymes and receptors involved in signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives. For instance:

  • In vitro studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. These effects are often mediated through the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways .
  • A case study involving a related compound demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications in the chemical structure can enhance potency .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is supported by findings from related studies:

  • Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting that this compound may exert similar effects .
  • A study reported that derivatives exhibited significant inhibition of TNF-alpha production in human monocytes, demonstrating their therapeutic potential in inflammatory diseases .

Neuroprotective Properties

Given the presence of a morpholino group in its structure, there is potential for neuroprotective effects:

  • Compounds with morpholine moieties have been associated with neuroprotection in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
  • Research has indicated that certain derivatives can enhance cholinergic function, which may be beneficial in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Modifications at the 7 and 8 positions (as seen with dimethyl substitutions) have been linked to enhanced binding affinity to target proteins.
  • The introduction of a morpholino group at position 3 may improve solubility and bioavailability, factors critical for therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeRelated FindingsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits TNF-alpha production
NeuroprotectiveModulates neurotransmitter levels

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters. For example:

  • Catalyst and Solvent Selection : Use polar aprotic solvents (e.g., DMF) with bases like Et3_3N to enhance nucleophilic substitution, as demonstrated in analogous pyrimido-triazine syntheses .
  • Temperature Control : Reflux conditions (e.g., 8 hours at 80–100°C) improve cyclization efficiency, while lower temperatures (-35°C) are critical for selective intermediate formation .
  • Purification : Post-synthesis, employ recrystallization (e.g., ethanol/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution) to isolate high-purity products, achieving yields up to 73% as reported in similar systems .

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer: A multi-technique approach is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6_6) resolve substituent environments, such as methyl groups (δ 1.2–2.5 ppm) and morpholinoethyl protons (δ 2.6–3.8 ppm) .
  • HRMS : Validate molecular weight (e.g., ESI-HRMS with <3 ppm error) to confirm the molecular formula .
  • IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic effects or impurities. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Correlate 1^1H-13^13C couplings to confirm connectivity, especially for overlapping signals in the tetrahydro-pyrimido-triazine core .
  • Variable Temperature NMR : Resolve conformational exchange broadening by acquiring spectra at 25°C and 60°C .
  • Comparative Analysis : Cross-reference with published data for structurally similar compounds (e.g., pyrimido[2,1-c]triazines) to validate assignments .

Q. What frameworks are suitable for evaluating the compound’s environmental fate and bioaccumulation potential?

Methodological Answer: Adopt a tiered approach inspired by environmental chemistry protocols:

  • Physicochemical Profiling : Determine logP (octanol-water partition coefficient) and hydrolysis half-life using HPLC and pH-dependent stability assays .
  • Biotic/Abiotic Degradation : Conduct OECD 301B (ready biodegradability) tests under controlled aerobic conditions .
  • Trophic Transfer Studies : Use model organisms (e.g., Daphnia magna) to assess bioaccumulation factors (BCFs) via LC-MS quantification in tissues .

Q. How can in vitro pharmacological activity be systematically investigated?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., triazine derivatives with reported kinase inhibition) .
  • Assay Design :
    • Enzyme Inhibition : Use fluorescence polarization assays (IC50_{50} determination) with ATP-competitive probes .
    • Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in HEK-293 or HepG2 cells .
    • Cytotoxicity : Perform MTT assays with dose-response curves (1–100 µM) and negative controls (DMSO vehicle) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and observed HRMS data?

Methodological Answer:

  • Isotopic Pattern Analysis : Verify if observed peaks align with theoretical isotopic distributions (e.g., using Bruker DataAnalysis software) .
  • Adduct Identification : Check for common adducts (e.g., [M+Na]+^+ or [M+H]+^+) that may shift m/z values .
  • Sample Purity : Re-purify via preparative HPLC to eliminate contaminants causing mass shifts .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50}/IC50_{50} values .
  • Error Propagation : Use bootstrap resampling (1,000 iterations) to estimate confidence intervals for potency metrics .
  • Multivariate Analysis : Apply PCA to correlate structural features (e.g., substituent electronegativity) with activity trends .

Experimental Design Considerations

Q. How can the stability of this compound under physiological conditions be assessed?

Methodological Answer:

  • Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4), human plasma, and SGF (pH 1.2) at 37°C. Monitor degradation via UPLC at 0, 6, 12, and 24 hours .
  • Metabolite Identification : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What controls are critical in assessing synthetic byproduct formation?

Methodological Answer:

  • Reaction Quenching : Use ice-water baths to halt reactions abruptly and minimize side-product formation .
  • Blank Runs : Perform control experiments without key reagents (e.g., absence of oxalyl chloride) to identify reagent-derived impurities .
  • TLC Monitoring : Track reaction progress at 30-minute intervals using silica plates and UV visualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.